3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
3-(2-Acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Acetamidoethyl Group Introduction: The 2-acetamidoethyl group is introduced through a nucleophilic substitution reaction.
Carboxylation: The final step involves the carboxylation of the indole ring to form the desired product.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium. The reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamido group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(2-Acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine:
5-Methoxyindole-2-carboxylic acid: This compound lacks the acetamidoethyl group but has similar chemical properties.
Uniqueness
3-(2-Acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H15N2O4- |
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Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)15-6-5-10-11-7-9(20-2)3-4-12(11)16-13(10)14(18)19/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)(H,18,19)/p-1 |
InChI Key |
JISUWGUTYVGVCN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C(=O)[O-] |
Origin of Product |
United States |
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